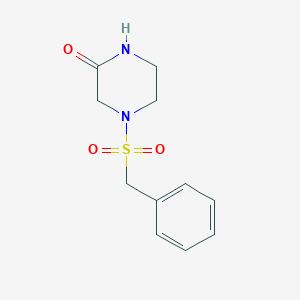![molecular formula C12H13BrN2O2 B7473614 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as BRIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for the growth and survival of cancer cells. It has been suggested that 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione may interact with DNA or RNA and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have both biochemical and physiological effects. Biochemically, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been reported to inhibit the activity of specific enzymes and proteins, including topoisomerase II and tubulin. Physiologically, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
实验室实验的优点和局限性
One of the main advantages of using 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments is its potential toxicity, which may require special handling and safety precautions.
未来方向
There are several future directions for the research and application of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One potential direction is the development of new 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione derivatives with improved pharmacological properties, such as increased efficacy and reduced toxicity. Another direction is the exploration of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione as a building block for the synthesis of novel materials with unique properties, such as optical or electronic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and its potential applications in various scientific fields.
Conclusion
In conclusion, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a chemical compound with potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. Its synthesis method is relatively easy and yields high purity and yield. 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have both biochemical and physiological effects, including the inhibition of cancer cell growth. While there are some limitations to its use in lab experiments, there are several future directions for the research and application of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione.
合成方法
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of 2-bromobenzylamine with ethyl acetoacetate, followed by cyclization and oxidation. This method has been reported to yield high purity and yield of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione.
科学研究应用
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been used as a scaffold for the design of new drugs with improved pharmacological properties. In materials science, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been explored as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
3-[(2-bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDVNWCSRMJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)



![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)
![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)


![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)


